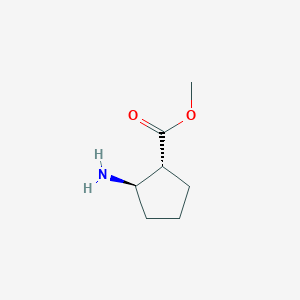

Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate and its analogues typically involves kinetic resolution strategies. For instance, the parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate allows for the efficient synthesis of both (1R,2S,5S)- and (1S,2R,5R)-enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate (Davies et al., 2003).

Molecular Structure Analysis

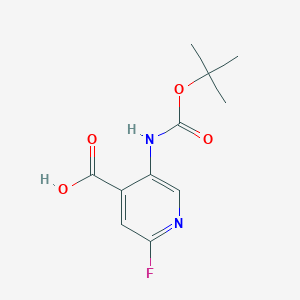

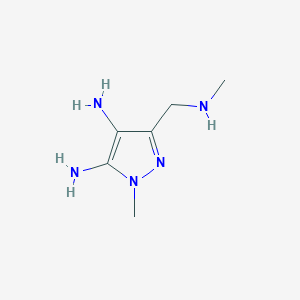

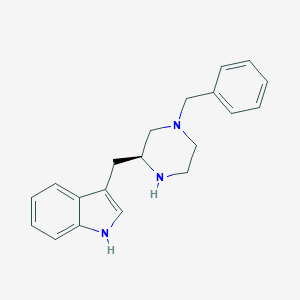

The molecular structure of Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate features a cyclopentane ring, a primary amino group, and a methyl ester moiety. This structure is key to its reactivity and its role as a precursor in various synthetic routes. The stereochemistry of this molecule is particularly important in determining its interaction with biological targets.

Chemical Reactions and Properties

This compound participates in various chemical reactions, reflecting its versatility in synthetic chemistry. For example, it acts as a precursor in the synthesis of carbocyclic nucleosides, demonstrating its utility in creating compounds with potential antiviral and antineoplastic activities (Bergmeier et al., 1993).

Wissenschaftliche Forschungsanwendungen

Ethylene Inhibition in Plant Growth

1-Methylcyclopropene (1-MCP) is a cyclopropene derivative known for its role as an inhibitor of ethylene action in plants. Studies have explored its effects across a range of fruits, vegetables, and floriculture crops, demonstrating its utility in delaying ripening and senescence processes. Effective at low concentrations, 1-MCP's application is tailored based on factors like cultivar, developmental stage, and storage conditions, offering significant advancements in postharvest management of agricultural products (Blankenship & Dole, 2003).

Jasmonic Acid and Derivatives in Medicinal Chemistry

The research on Jasmonic Acid (JA) and its volatile methyl ester focuses on their synthesis, usage, and biological activities. These plant stress hormones are explored for their potential in drug and prodrug development, showcasing the role of small molecules in medicinal chemistry. The review highlights the importance of JA and its derivatives, providing a direction for future research in developing new therapeutics (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).

Methyltransferase Inhibitors in Oncology

The study of DNA methyltransferase inhibitors, particularly those involving methylated nucleoside analogs, offers insights into the mechanisms of action against hypermethylation and tumor suppression. These inhibitors have shown promise in reactivating suppressed genes in cancer cells, with some undergoing clinical trials. This research underscores the potential of methyl group modifications in developing anticancer strategies (Goffin & Eisenhauer, 2002).

Eigenschaften

IUPAC Name |

methyl (1R,2R)-2-aminocyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)5-3-2-4-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXCCQQWSIEIEF-PHDIDXHHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC[C@H]1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563139 |

Source

|

| Record name | Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate | |

CAS RN |

170421-23-5 |

Source

|

| Record name | Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Imidazo[4,5-c]pyridine](/img/structure/B71554.png)

![Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate](/img/structure/B71555.png)

![2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile](/img/structure/B71565.png)